rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride, trans
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Overview
Description
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride, trans, is a chemical compound with the molecular formula C6H10N2O·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyrrolidinone and acetonitrile.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the 3-pyrrolidinone, followed by the addition of acetonitrile to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure racemic mixture.
Industrial Production Methods
In an industrial setting, the production of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile: This compound lacks the hydrochloride salt form.
4-hydroxypyrrolidin-3-yl]acetonitrile: This compound lacks the specific stereochemistry of the racemic mixture.
Uniqueness
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile functional groups
Properties
CAS No. |
2307773-08-4 |
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Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
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